molecular formula C20H20N2O5S B2661890 N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 2034262-34-3

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2661890
CAS No.: 2034262-34-3
M. Wt: 400.45
InChI Key: DTYXAHYMWFUCSX-UHFFFAOYSA-N
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Description

Historical Development of Oxalamide Research

The study of oxalamides traces back to 1860, when Justus von Liebig first demonstrated the acetaldehyde-catalyzed hydrolysis of cyanogen to oxamide, marking one of the earliest examples of organocatalysis. This discovery laid the groundwork for understanding oxalamides' reactivity and hydrogen-bonding capabilities. By the mid-20th century, industrial processes emerged, notably Degussa’s scaled-up oxamide synthesis, which leveraged Liebig’s insights for agricultural and polymer applications.

In the 21st century, oxalamide research diversified:

  • Polymer Science : Oxalamides were engineered as nucleating agents for bio-based polyesters like polyhydroxybutyrate (PHB), enhancing crystallization rates by reducing nucleation barriers.
  • Supramolecular Chemistry : Bis-oxalamides demonstrated exceptional gelation properties in vegetable oils (0.04–0.12 wt%), driven by intermolecular hydrogen bonding and van der Waals interactions.
  • Medicinal Chemistry : Alicyclic oxalamide derivatives showed immunomodulatory activities, sparking interest in their potential as anti-inflammatory agents.

Position within Contemporary Heterocyclic Chemistry

The compound’s furan and thiophene components anchor it within heterocyclic chemistry’s broader landscape:

Structural Feature Role in Heterocyclic Systems Relevance to Target Compound
Furan Oxygen-containing 5-membered ring; participates in Diels-Alder reactions and electron-deficient substitutions. Enhances solubility and π-π stacking interactions in supramolecular assemblies.
Thiophene Sulfur-containing analogue of furan; exhibits superior aromatic stabilization and charge transport properties. Contributes to electronic delocalization, potentially augmenting bioactivity.
Oxalamide Dual hydrogen-bond donor/acceptor motif; directs molecular self-assembly. Serves as a conformational anchor, enabling predictable intermolecular interactions.

This triad of functionalities enables synergistic effects: the oxalamide core mediates directional assembly, while furan/thiophene units modulate electronic properties and steric profiles.

Significance in Medicinal Chemistry Research

Oxalamide derivatives have emerged as promising pharmacophores due to:

  • Hydrogen-Bonding Capacity : The oxalamide motif mimics peptide bonds, facilitating interactions with biological targets like enzymes and receptors.
  • Structural Tunability : Substituents on the furan, thiophene, and methoxybenzyl groups allow precise modulation of lipophilicity, solubility, and target affinity.
  • Multivalent Interactions : Concurrent π-π stacking (aromatic groups) and hydrogen bonding (oxalamide) enable high-affinity binding to proteins.

Recent studies highlight analogues of this compound exhibiting:

  • Immunomodulation : Alicyclic oxalamides suppress TNF-α and IL-6 production in macrophages, suggesting potential for treating inflammatory disorders.
  • Anticancer Activity : Thiophene-containing oxalamides inhibit tubulin polymerization, disrupting mitosis in cancer cell lines.

Current Research Landscape and Knowledge Gaps

Despite advances, critical challenges persist:

Table 1: Research Priorities and Unresolved Questions

Research Domain Key Questions Required Approaches
Synthetic Methodology Can stereoselective synthesis of the hydroxyethyl bridge be achieved? Asymmetric catalysis; chiral auxiliaries.
Structure-Activity Relationships How do thiophene regioisomers (2- vs. 3-substitution) affect bioactivity? Comparative synthesis and screening.
Delivery Systems Can oxalamide gelators (e.g., vegetable oil gels) enable controlled drug release? Rheological studies of drug-loaded gels.
Target Identification What molecular targets mediate observed immunomodulatory effects? Proteomic profiling; molecular docking.

Addressing these gaps requires interdisciplinary collaboration, combining advanced synthetic techniques (e.g., flow chemistry) with high-throughput screening platforms.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-16-6-3-2-5-14(16)11-21-18(23)19(24)22-13-20(25,15-8-10-28-12-15)17-7-4-9-27-17/h2-10,12,25H,11,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYXAHYMWFUCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which incorporates a furan ring, a thiophene ring, and an oxalamide moiety, this compound exhibits various pharmacological properties that warrant further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O4S, with a molecular weight of approximately 402.48 g/mol. The compound features a hydroxyl group attached to a carbon chain linking the thiophene and furan rings, both of which are known for their biological activity.

Property Value
Molecular FormulaC19H18N2O4S
Molecular Weight402.48 g/mol
Functional GroupsFuran, Thiophene, Oxalamide

Antimicrobial Properties

Research indicates that compounds containing thiophene and furan rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including bacteria and fungi. In particular, derivatives with these functional groups have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The anticancer properties of compounds related to this compound have been explored in various studies. For example, structural analogs have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and inhibition of tumor growth . The presence of the oxalamide moiety is believed to enhance the compound's interaction with biological targets involved in cancer progression.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigating similar furan-thiophene derivatives found that at concentrations as low as 64 µg/mL, these compounds exhibited notable inhibitory effects against Candida albicans and Escherichia coli . This suggests that this compound could possess comparable antimicrobial efficacy.
  • Anticancer Research : In a comparative study on oxalamide derivatives, several compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines. These findings indicate that modifications to the oxalamide structure can significantly influence anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications depending on their substituents. Below is a detailed comparison of the target compound with key analogs:

Structural and Functional Comparison

Compound Name (ID) N1 Substituent N2 Substituent Key Properties/Applications
Target Compound 2-(Furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl 2-Methoxybenzyl Structural features suggest potential bioactivity; exact applications not specified in evidence.
S336 (CAS 745047-53-4) 2-(Pyridin-2-yl)ethyl 2,4-Dimethoxybenzyl Umami flavor agonist (FEMA 4233), used in food products to replace monosodium glutamate (MSG). Approved for global use in sauces, snacks, and frozen foods.
S5456 2-(Pyridin-2-yl)ethyl 2,3-Dimethoxybenzyl Inhibits CYP3A4 (51% inhibition at 10 µM in preliminary assays). Structurally related to S336 but with altered methoxy positioning.
GMC-5 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity tested against bacterial and fungal strains; methoxy group enhances lipophilicity and bioavailability.
BNM-III-170 4-Chloro-3-fluorophenyl (1R,2R)-2-(Guanidinomethyl)-5-(methylaminomethyl)-indenyl CD4-mimetic compound used in vaccine development; demonstrates efficacy against immunodeficiency virus challenges.

Substituent Effects on Properties

  • Heterocyclic Moieties :

    • The target compound’s furan and thiophene groups may enhance π-π stacking interactions with biological targets compared to S336’s pyridine ring. Thiophene’s sulfur atom could improve binding affinity in enzyme-active sites .
    • Hydroxyl Group : The hydroxyethyl chain in the target compound may increase solubility in polar solvents or facilitate hydrogen bonding, a feature absent in S336 and GMC-4.
  • Aromatic Substitutions: Methoxybenzyl Groups: S336 (2,4-dimethoxybenzyl) and the target compound (2-methoxybenzyl) share methoxy substitutions, which are known to modulate electronic effects and metabolic stability. S5456’s 2,3-dimethoxybenzyl group, however, showed moderate CYP3A4 inhibition , suggesting methoxy positioning influences enzyme interactions. Halogenated Phenyl Groups: BNM-III-170’s 4-chloro-3-fluorophenyl group highlights the role of halogens in enhancing binding affinity and pharmacokinetics .

Functional and Regulatory Insights

  • Flavor Chemistry : S336’s regulatory approval as a flavor enhancer underscores the importance of oxalamides in food science. Its pyridine and dimethoxybenzyl groups are critical for umami receptor (hTAS1R1/hTAS1R3) activation . The target compound’s lack of pyridine may limit similar applications unless its heterocycles activate alternative pathways.
  • Antimicrobial Activity: GMC-5’s 4-methoxyphenyl and isoindolinone groups correlate with broad-spectrum antimicrobial effects .
  • Metabolic Interactions : S5456’s CYP3A4 inhibition highlights the need to evaluate the target compound for enzyme interactions, especially given its methoxy and heterocyclic substituents.

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